molecular formula C32H29BO2 B3026830 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane CAS No. 1143576-84-4

4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane

Cat. No. B3026830
M. Wt: 456.4 g/mol
InChI Key: MLLYTNZYCPAKPU-UHFFFAOYSA-N
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Description

The compound of interest, 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane, is a derivative of dioxaborolane, which is a class of boron-containing heterocycles known for their utility in various chemical reactions and material science applications. While the specific compound is not directly studied in the provided papers, related compounds with similar dioxaborolane structures have been synthesized and analyzed, offering insights into the chemical behavior and properties that may be extrapolated to the compound .

Synthesis Analysis

The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or boronate esters with appropriate organic substrates. For instance, the synthesis of a related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of the target compound by choosing suitable starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, typically coordinated with two oxygen atoms and one carbon atom. The crystal structure of a similar compound was determined using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This suggests that the boron center in the target compound may also exhibit similar electronic characteristics, influencing its reactivity.

Chemical Reactions Analysis

Dioxaborolane compounds are known to participate in various chemical reactions, often as intermediates or catalysts. For example, tetrachlorobenzo[d][1,3,2]dioxaborol-2-ol has been used as an effective catalyst for the amide condensation of sterically demanding carboxylic acids . Although the target compound is not explicitly mentioned, its structural similarity to the catalysts studied suggests that it may also facilitate similar condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxaborolane derivatives can be inferred from their molecular structures. For instance, the crystal structure analysis of one derivative revealed a twisted conformation of the dioxaborolane ring and its inclination to the attached phenyl ring . These structural features can affect the compound's solubility, stability, and reactivity. The lack of significant intermolecular interactions in the crystal suggests that the compound may have low melting points and may be soluble in common organic solvents .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : This compound and its derivatives are synthesized through various methods, often involving substitution reactions and characterized using techniques like FTIR, NMR, and mass spectrometry (Huang et al., 2021), (Takagi & Yamakawa, 2013).
  • Crystallographic and Conformational Analysis : X-ray diffraction and density functional theory (DFT) are utilized to confirm the molecular structure and explore physicochemical properties of these compounds (Huang et al., 2021), (Liao et al., 2022).

Applications in Material Science

  • Fluorescent Materials : The compound is used in the development of novel fluorescent materials, showing potential for application in areas like H2O2 detection in living cells (Nie et al., 2020).
  • Polymers and Nanoparticles : Its use in the synthesis of polymers and nanoparticles is evident, with applications in creating stable nanoparticles with high fluorescence emission (Fischer et al., 2013), (Yokozawa et al., 2011).
  • Electronics and Display Technology : The synthesis of boron-containing polyenes indicates potential use in materials for LCD technology (Das et al., 2015).

Chemical Properties and Reactions

  • Organoboron Compounds : Studies on sulfur-containing organoboron compounds reveal insights into their electrochemical properties and reactions, indicating potential applications in various chemical processes (Tanigawa et al., 2016).
  • Catalysis and Organic Synthesis : The compound is used in the study of reaction mechanisms in catalysis, such as the Suzuki–Miyaura rhodium-catalyzed hydroarylation of fullerene (C60), demonstrating its utility in advanced organic synthesis (Martínez et al., 2015).

Potential in Therapeutics and Biological Studies

  • Lipogenic Inhibitors : Research into boronate-based stilbenes, including derivatives of this compound, show potential as lipogenic inhibitors, opening avenues for therapeutic applications (Das et al., 2011).

Detection and Sensing Applications

  • Hydrogen Peroxide Detection : Boronate ester fluorescence probes derived from this compound have been developed for the detection of hydrogen peroxide, indicating its use in chemical sensing technologies (Lampard et al., 2018).

Miscellaneous Applications

  • Neutron Detection : In nuclear physics, a specific derivative of this compound has been incorporated into plastic scintillators for enhanced thermal neutron detection (Mahl et al., 2018).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H29BO2/c1-31(2)32(3,4)35-33(34-31)24-20-18-23(19-21-24)30-27-16-10-8-14-25(27)29(22-12-6-5-7-13-22)26-15-9-11-17-28(26)30/h5-21H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLYTNZYCPAKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H29BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane

CAS RN

1143576-84-4
Record name 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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